

# Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene: A Technical Guide

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## Compound of Interest

Compound Name: **trans-1,2-Dibromocyclohexane**

Cat. No.: **B1142938**

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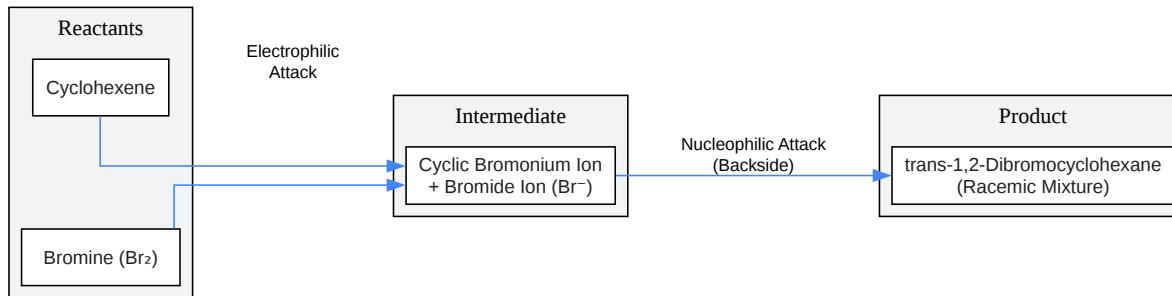
The synthesis of **trans-1,2-dibromocyclohexane** via the bromination of cyclohexene is a cornerstone reaction in organic chemistry, serving as a classic example of electrophilic halogen addition to an alkene. This process is distinguished by its high stereoselectivity, exclusively yielding the trans isomer through an anti-addition mechanism. This guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data for researchers and professionals in drug development and chemical synthesis.

## Reaction Mechanism: Electrophilic Anti-Addition

The bromination of cyclohexene proceeds through a well-established two-step mechanism involving a cyclic bromonium ion intermediate. This pathway accounts for the observed anti-stereochemistry of the product.<sup>[1][2]</sup>

- Formation of the Bromonium Ion: As a bromine ( $\text{Br}_2$ ) molecule approaches the electron-rich  $\pi$ -bond of the cyclohexene ring, the bromine molecule becomes polarized.<sup>[3]</sup> The alkene's  $\pi$  electrons attack the electrophilic bromine atom, displacing a bromide ion ( $\text{Br}^-$ ). Concurrently, a lone pair of electrons from the attacked bromine atom forms a bond with the other carbon of the original double bond, creating a three-membered ring known as a cyclic bromonium ion.<sup>[1][4]</sup> This intermediate forms on one face of the cyclohexene ring.
- Nucleophilic Attack and Ring Opening: The displaced bromide ion ( $\text{Br}^-$ ) then acts as a nucleophile. Due to the steric hindrance from the bulky bromonium ion, the bromide ion can only attack one of the carbons from the opposite face of the ring (backside attack).<sup>[4][5]</sup> This  $\text{S}_{\text{N}}2$ -like attack opens the three-membered ring, resulting in the two bromine atoms being on

opposite sides of the cyclohexane ring, a configuration known as anti-addition.[1][3] This stereospecific process leads to the formation of a racemic mixture of the two enantiomers of **trans-1,2-dibromocyclohexane**, with no formation of the cis isomer.[1][6]



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Caption: Reaction mechanism for the anti-addition of bromine to cyclohexene.

## Quantitative Data Summary

The following table summarizes the quantitative data from a standard laboratory procedure for the synthesis of **trans-1,2-dibromocyclohexane**.[7]

Parameter	Value
Reactants	
Cyclohexene	123 g (1.5 moles)
Bromine	210 g (1.3 moles)
Solvents	
Carbon Tetrachloride	445 cc total
Absolute Alcohol	15 cc
Reaction Conditions	
Temperature	-5°C to -1°C
Addition Time	~3 hours
Product Information	
Yield	303 g (95% of theoretical)
Boiling Point	99–103°C at 16 mm Hg (108–112°C at 25 mm Hg)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> Br <sub>2</sub>
Molecular Weight	241.95 g/mol

## Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 1,2-dibromocyclohexane.[\[7\]](#)

### 1. Apparatus Setup:

- A 2-liter, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a 500-cc separatory funnel.
- The flask is placed in an ice-salt bath to maintain a low temperature.

## 2. Reaction Mixture Preparation:

- A solution of 123 g (1.5 moles) of cyclohexene is prepared in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol and placed in the three-necked flask.
- A separate solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride is prepared and placed in the separatory funnel.

## 3. Bromine Addition:

- The stirrer is started, and the cyclohexene solution is cooled to -5°C.
- The bromine solution is added dropwise from the separatory funnel to the stirred cyclohexene solution.
- The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above -1°C.<sup>[7]</sup> This slow addition is crucial to minimize substitution side reactions and improve the yield. The addition process typically takes about three hours.

## 4. Work-up and Purification:

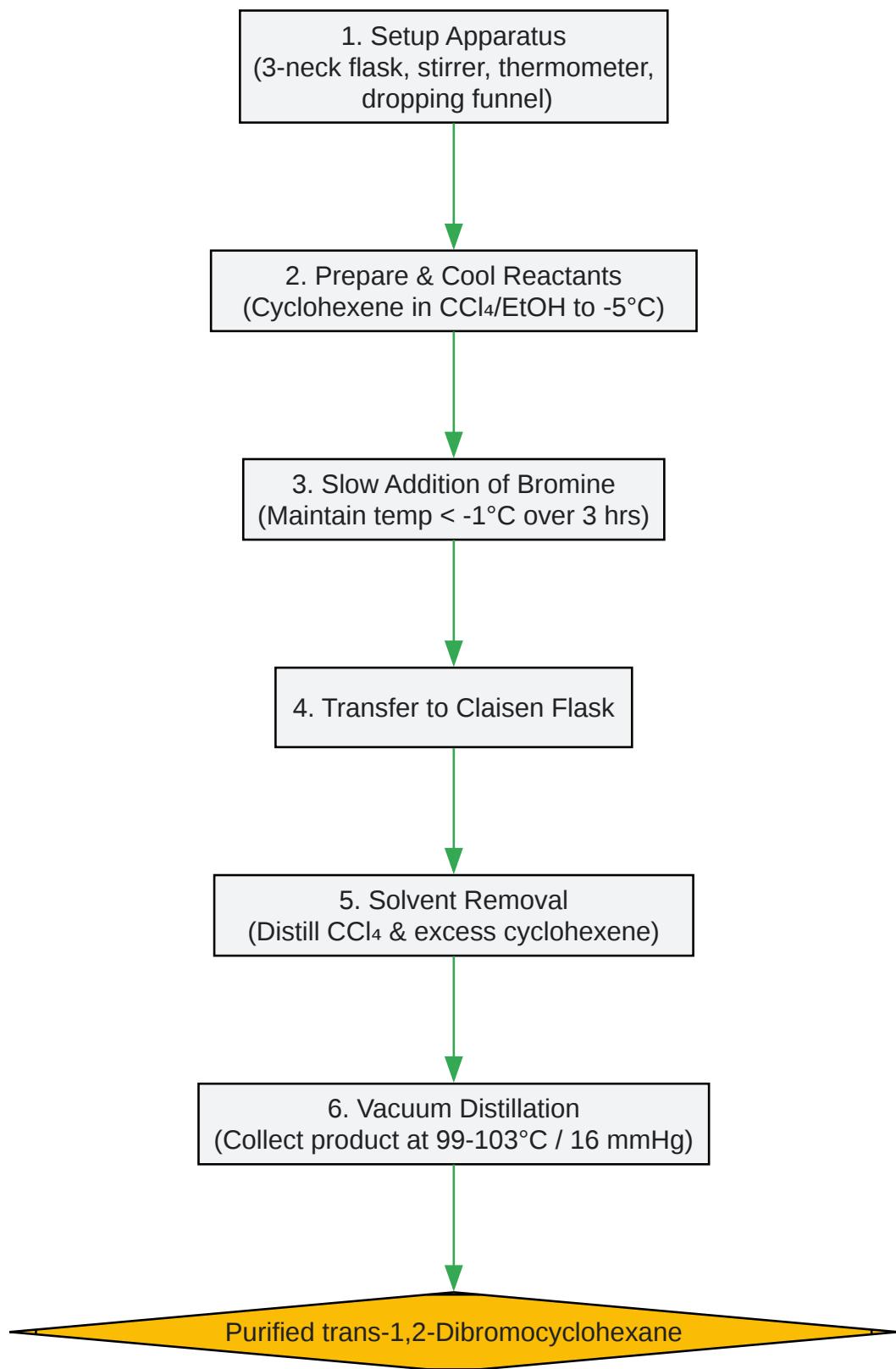
- Once the bromine addition is complete, the reaction mixture is transferred to a 1-liter modified Claisen flask.
- The carbon tetrachloride solvent and any excess cyclohexene are removed by distillation using a water bath.
- The water bath is then replaced with an oil bath, and the remaining product is distilled under reduced pressure.
- The final product, **trans-1,2-dibromocyclohexane**, is collected at 99–103°C/16 mm Hg.

## 5. Optional Purification for Stability:

- For long-term storage, the distilled product can be further purified to prevent darkening. The dibromide is shaken with one-third its volume of 20% ethyl alcoholic potassium hydroxide, diluted with water, and the organic layer is washed, dried, and redistilled.<sup>[7]</sup>

**Safety Precautions:**

- Bromine is highly toxic, corrosive, and reactive. All operations involving bromine must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, goggles, lab coat).[8]
- Cyclohexene and carbon tetrachloride are flammable and hazardous. Dichloromethane, another common solvent, is a suspected carcinogen.[8] Avoid ignition sources and handle these chemicals with care.

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Caption: Experimental workflow for the synthesis of **trans-1,2-dibromocyclohexane**.

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